molecular formula C22H26N2O4 B2809097 (E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide CAS No. 1235678-20-2

(E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2809097
CAS No.: 1235678-20-2
M. Wt: 382.46
InChI Key: GGNANOCYIGSUGC-MDZDMXLPSA-N
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Description

(E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a piperidine ring, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Furan-2-yl Acrylate: This step involves the reaction of furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions to form the furan-2-yl acrylate.

    Synthesis of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 4-piperidone, which is then functionalized to introduce the acrylate group.

    Coupling Reaction: The furan-2-yl acrylate is then coupled with the piperidine intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the desired product.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the acrylate group can yield the corresponding saturated derivatives.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated piperidine derivatives.

    Substitution: Various functionalized benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. Its structure suggests it may have activity as a ligand for certain receptors or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, analgesic, or antimicrobial properties, although detailed studies are required to confirm these activities.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals due to its versatile reactivity and potential biological activities.

Mechanism of Action

The mechanism of action of (E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The furan ring and piperidine moiety may facilitate binding to these targets, while the benzamide group could modulate the compound’s overall activity. Detailed studies are needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide: Unique due to its specific combination of functional groups.

    N-(4-(2-furyl)-2-oxo-1-piperidinyl)benzamide: Similar structure but lacks the ethoxy group and has different substitution patterns.

    2-ethoxy-N-(4-(3-furyl)acryloyl)piperidine: Similar but lacks the benzamide moiety.

Uniqueness

The uniqueness of (E)-2-ethoxy-N-((1-(3-

Properties

IUPAC Name

2-ethoxy-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-2-27-20-8-4-3-7-19(20)22(26)23-16-17-11-13-24(14-12-17)21(25)10-9-18-6-5-15-28-18/h3-10,15,17H,2,11-14,16H2,1H3,(H,23,26)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNANOCYIGSUGC-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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